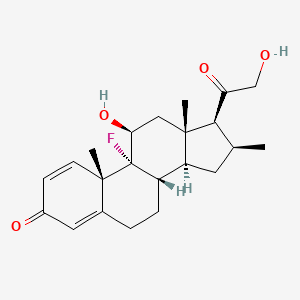
A,21-Dihydroxy-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A,21-Dihydroxy-9 typically involves the bioconversion of phytosterols using genetically modified strains of Mycobacterium neoaurum. The process includes blocking Δ1-dehydrogenation and the C19 pathway, as well as improving the intracellular environment to enhance the yield and purity of the compound . Key enzymes such as β-hydroxyacyl-CoA dehydrogenase and acyl-CoA thiolase are knocked out to block specific pathways, leading to the accumulation of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using optimized bacterial strains. The production strain is engineered to overexpress catalase and NADH oxidase, which improve the intracellular environment and increase the yield of the target compound . The final product is purified through filtration and crystallization methods, achieving high purity levels suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
A,21-Dihydroxy-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different steroid derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents used to convert ketones and aldehydes to alcohols.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which are valuable intermediates in the synthesis of corticosteroids and other steroid-based drugs .
Scientific Research Applications
A,21-Dihydroxy-9 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a precursor for the synthesis of corticosteroids, which are used to treat a wide range of inflammatory and autoimmune conditions . Additionally, its unique structure makes it a valuable compound for studying steroid biosynthesis and metabolic pathways .
Mechanism of Action
The mechanism of action of A,21-Dihydroxy-9 involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for corticosteroids, which exert their effects by binding to glucocorticoid receptors and modulating gene expression . This interaction leads to the suppression of inflammatory responses and the regulation of various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
9,21-Dihydroxy-20-methyl-pregna-4-en-3-one: Another steroid derivative used in the synthesis of corticosteroids.
9,22-Dihydroxy-23,24-bisnorchol-4-ene-3-one: A C22 steroid derivative with similar applications in corticosteroid synthesis.
Uniqueness
A,21-Dihydroxy-9 is unique due to its specific substituents at positions C-9 and C-21, which make it particularly suitable for the synthesis of corticosteroids. Its production process, involving genetic modifications and optimization of bacterial strains, also sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H29FO4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19+,20-,21-,22-/m0/s1 |
InChI Key |
VWVSBHGCDBMOOT-RSWUNGFYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















